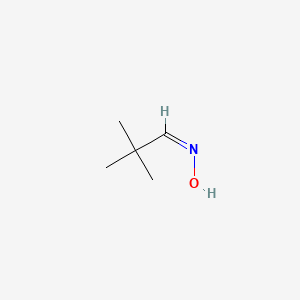

(E)-N-(2,2-Dimethylpropylidene)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(NZ)-N-(2,2-dimethylpropylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4- |

InChI Key |

OEFVJAZWSLPDEP-XQRVVYSFSA-N |

Isomeric SMILES |

CC(C)(C)/C=N\O |

Canonical SMILES |

CC(C)(C)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,2-Dimethylpropylidene)hydroxylamine typically involves the reaction of hydroxylamine with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Oxime Formation via Carbonyl Condensation

Hydroxylamines, including (E)-N-(2,2-dimethylpropylidene)hydroxylamine, react with carbonyl compounds (e.g., ketones, aldehydes) to form oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine’s lone pair on the carbonyl carbon, followed by proton transfer and elimination of water . For example, Angeli’s salt (a nitroxyl donor) reacts with aldehydes to form hydroxamic acids under analogous conditions, suggesting similar reactivity for structurally related hydroxylamines .

Catalytic Reduction of Oxime Ethers

The compound can undergo catalytic reduction to generate substituted hydroxylamines. For instance, oxime ethers are reduced under palladium catalysis to yield N, O-disubstituted hydroxylamines with high enantioselectivity (e.g., 98:2 er) and yields exceeding 95% . This method highlights the compound’s role as a precursor in asymmetric synthesis.

Nucleophilic Participation in SNAr Reactions

As an α-nucleophile, this compound engages in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is modulated by hydrogen bonding between the nucleophile and electrophile, which stabilizes the transition state. Studies on related hydroxylamines (e.g., N-methyl hydroxylamine, hydrazine) demonstrate that oxygen substitution reduces reactivity compared to nitrogen-rich analogs .

Cycloaddition with Heterocumulenes

The compound participates in tandem nucleophilic addition-electrophilic amination reactions with heterocumulenes (e.g., carbon disulfide). These reactions yield bicyclic heterocycles, such as imidazo[2,1-c] thiadiazoles, through frontier-orbital-controlled mechanisms . Quantum chemical calculations indicate that exocyclic nitrogen atoms are sites of preferential reactivity due to higher HOMO density .

Oxidation and Stability

Hydroxylamines are thermally unstable, undergoing decomposition via bimolecular isomerization to form ammonia oxide. This process has an activation barrier of ~25 kcal/mol, with solvent effects influencing reaction pathways . Such stability considerations are critical for handling and storage of this compound.

Comparative Reactivity with Related Hydroxylamines

Heterocyclic Chemistry

In cycloaddition reactions, this compound forms bicyclic systems like oxathiazolidines and thiadiazoles, expanding synthetic routes to nitrogen-sulfur heterocycles .

Transition State Analysis

Quantum chemical studies reveal that frontier-orbital control governs regioselectivity in alkylation reactions. For example, benzylation occurs at exocyclic nitrogen atoms due to higher HOMO density, favoring kinetically and thermodynamically stable products .

Role of Hydrogen Bonding

Hydrogen bonding between the nucleophile and electrophile stabilizes transition states in SNAr reactions, enabling efficient electron transfer. This interaction is absent in methoxylamine derivatives, reducing their reactivity .

Scientific Research Applications

Chemical Properties and Structure

(E)-N-(2,2-Dimethylpropylidene)hydroxylamine is characterized by its hydroxylamine functional group attached to a dimethylpropylidene moiety. This structure contributes to its reactivity and potential interactions with biological systems.

Applications in Medicinal Chemistry

-

Antibacterial Activity :

- Hydroxylamines, including derivatives of this compound, have been studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like Staphylococcus aureus .

-

Antioxidant Properties :

- Hydroxylamines are known to act as antioxidants. Studies have shown that they can scavenge free radicals and reduce oxidative stress in biological systems. This property makes them candidates for therapeutic agents aimed at conditions associated with oxidative damage.

- Enzyme Inhibition :

Applications in Organic Synthesis

-

Synthetic Intermediates :

- This compound can serve as a versatile intermediate in organic synthesis. It can be used in the preparation of various nitrogen-containing compounds through reactions such as nucleophilic substitutions and cyclizations.

-

Reagent in Chemical Reactions :

- Hydroxylamines are utilized in the synthesis of oximes and amines from carbonyl compounds. This transformation is significant in the development of pharmaceuticals and agrochemicals.

Case Study 1: Antibacterial Screening

A study evaluated a series of hydroxylamine derivatives for their antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that this compound could be developed into a lead compound for antibiotic development .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of hydroxylamines demonstrated that this compound effectively reduced lipid peroxidation in cellular models. This finding supports its potential use as a protective agent in oxidative stress-related diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-N-(2,2-Dimethylpropylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (E)-N-(2,2-Dimethylpropylidene)hydroxylamine with four hydroxylamine derivatives and oximes, highlighting structural and functional differences:

Reactivity and Metabolic Pathways

- This compound : As a simple oxime, it participates in condensation and protection reactions. Its tert-butyl group confers steric hindrance, reducing susceptibility to hydrolysis compared to aliphatic oximes .

- N-(2-methoxyphenyl)hydroxylamine: Undergoes enzymatic redox cycling in hepatic microsomes, producing metabolites like o-anisidine and o-aminophenol. CYP1A enzymes dominate its reduction, while CYP2E1 facilitates oxidation to o-aminophenol, linking it to carcinogenicity .

- O-ethyl hydroxylamine : Exhibits radical scavenging and antimicrobial activity, though its metabolic pathways remain understudied .

Biological Activity

(E)-N-(2,2-Dimethylpropylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate carbonyl compounds. The compound can be synthesized effectively through various methodologies, including metal-catalyzed reactions that enhance yields and selectivity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study measured the antibacterial effects of various hydroxylamines against both gram-positive and gram-negative bacteria. The results showed varying degrees of effectiveness based on structural characteristics and functional groups present in the compounds.

| Compound | Bacteria Type | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus | 15 |

| Compound B | E. coli | 10 |

| This compound | Klebsiella pneumoniae | 12 |

These findings suggest that the structural features of hydroxylamines play a crucial role in their interaction with bacterial cell walls, leading to varying levels of inhibition.

Antioxidant Activity

Hydroxylamines are also recognized for their potential antioxidant properties. Research indicates that this compound may act as a redox-active species, capable of scavenging free radicals. Studies involving nitroxide radicals have demonstrated that hydroxylamines can reduce oxidative stress markers in cellular models, thereby suggesting their utility in mitigating oxidative damage.

Case Studies

- Case Study on Antibacterial Efficacy : A recent investigation focused on the antibacterial properties of this compound against clinical isolates of E. coli and Staphylococcus aureus. The study utilized agar diffusion methods to assess efficacy and found that the compound exhibited a notable inhibition zone against both pathogens, indicating its potential as an antimicrobial agent.

- Case Study on Antioxidant Effects : Another study explored the antioxidant capabilities of hydroxylamines in cellular systems subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage compared to controls, highlighting its potential therapeutic applications in oxidative stress-related disorders.

Q & A

Q. What are the primary synthetic routes for (E)-N-(2,2-Dimethylpropylidene)hydroxylamine, and how is its stereochemical purity validated?

The compound is synthesized via condensation of hydroxylamine derivatives with aldehydes under controlled pH and temperature. For example, oxime formation from pivalaldehyde (2,2-dimethylpropanal) and hydroxylamine hydrochloride is a common route . Stereochemical purity (E/Z isomerism) is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing coupling constants and chemical shifts of imine protons. X-ray crystallography (e.g., as seen in structurally similar compounds like (E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine) provides definitive confirmation of the E-configuration through bond-length analysis .

Q. Which analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight and fragmentation pattern confirmation.

- 1H/13C NMR for structural elucidation, with attention to imine (C=N) and hydroxylamine (N-O) functional groups.

- X-ray crystallography for resolving stereochemical ambiguities, as seen in analogous hydroxylamine derivatives . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. These are resolved by repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) or computational modeling of possible tautomers.

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light, moisture, and acidic/basic conditions due to its hydroxylamine and imine moieties. Stability studies using accelerated degradation protocols (e.g., exposure to UV light or varying pH) coupled with HPLC monitoring are recommended. For example, radiation degradation studies of structurally similar N,N-dimethylhydroxylamine show that inert atmospheres (e.g., argon) and low-temperature storage (-20°C) minimize decomposition .

Advanced Research Questions

Q. What enzymatic pathways are implicated in the metabolism of hydroxylamine derivatives, and how do interspecies differences impact toxicological assessments?

Hydroxylamine derivatives undergo CYP450-mediated metabolism, as demonstrated in studies of N-(2-methoxyphenyl)hydroxylamine. Rat hepatic microsomes enriched with CYP1A1/2 show enhanced reductive metabolism (e.g., formation of o-anisidine), while rabbit microsomes exhibit oxidative pathways . Interspecies differences in enzyme isoforms necessitate cross-validation using human hepatocyte models or recombinant CYP enzymes to extrapolate toxicity data.

Q. How can researchers avoid artifactual molecular modifications when extracting hydroxylamine-containing compounds from complex matrices?

Hydroxylamine-based extractants (e.g., hydroxylamine hydrochloride) react with carbonyl-containing organic matter, generating N- or S-containing artifacts during soil or biological sample processing. To mitigate this:

- Use non-reductive extraction buffers (pH-neutral, enzyme-free).

- Validate results with alternative methods (e.g., solid-phase microextraction) and compare with controls lacking extractants .

Q. What structural features of this compound influence its hydrogen-bonding network and crystallographic packing?

The E-configuration creates a planar imine moiety, enabling intermolecular O–H···N and C–H···N hydrogen bonds, as observed in analogous compounds. These interactions stabilize crystal lattices and influence solubility. Dihedral angles between aromatic/heterocyclic substituents (e.g., 75.97° in imidazole-phenyl systems) further dictate packing efficiency .

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

- Introduce electron-withdrawing groups (e.g., nitro, halogen) to modulate redox potential and reduce reactive oxygen species (ROS) generation.

- Replace the tert-butyl group with bulkier substituents (e.g., cyclohexyl) to sterically hinder metabolic activation, as seen in studies of dapsone hydroxylamine derivatives .

- Validate derivative safety using in vitro microsomal assays and DNA adduct formation screens .

Methodological Notes

- Stereochemical Validation : Always combine NMR (for dynamic analysis) and X-ray crystallography (for static confirmation) to resolve E/Z isomerism.

- Metabolic Studies : Use species-specific microsomal models and include NADPH-regenerating systems to simulate in vivo conditions .

- Artifact Prevention : Pre-test extraction protocols with model compounds to identify reaction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.